molecular formula C8H15ClN2O B3089052 N,N-Diallyl-2-aminoacetamide hydrochloride CAS No. 118870-91-0

N,N-Diallyl-2-aminoacetamide hydrochloride

Cat. No.: B3089052
CAS No.: 118870-91-0
M. Wt: 190.67 g/mol
InChI Key: XOGKDPDCVSJYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diallyl-2-aminoacetamide hydrochloride (CAS 118870-91-0) is an organic compound with the molecular formula C8H15ClN2O and a molecular weight of 190.67 g/mol . It is supplied and handled as a solid and may require cold-chain transportation . As a diallyl-substituted amide derivative, this compound features reactive allyl groups, making it a versatile building block in organic synthesis. Compounds with diallylamino structures are of significant research value in the development of sophisticated chemical ligands. For instance, modular synthetic approaches utilizing similar diallyl amide precursors can be directed towards the synthesis of asymmetric NN'N'', NN'C, or NN'P-type amido pincer ligands . These ligands are notable for their ability to form stable complexes with metals like palladium, and such complexes have been preliminarily shown to act as active catalysts for organic transformations, including the allylation of benzaldehydes . This highlights the potential application of this compound as a key intermediate in the preparation of novel catalysts and ligands for use in synthetic chemistry research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N,N-bis(prop-2-enyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-3-5-10(6-4-2)8(11)7-9;/h3-4H,1-2,5-7,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGKDPDCVSJYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N,n Diallyl 2 Aminoacetamide Hydrochloride

Established Synthetic Pathways for N,N-Diallyl-2-aminoacetamide Hydrochloride

The synthesis of this compound can be logically approached through a multi-step process involving the formation of the core amide structure followed by the introduction of the primary amino group and subsequent salt formation.

Amidation Reactions and Precursors

A plausible and efficient route to N,N-Diallyl-2-aminoacetamide commences with the synthesis of an activated precursor, N,N-diallyl-2-chloroacetamide. This intermediate is readily prepared via the reaction of diallylamine (B93489) with chloroacetyl chloride. This type of acylation is a standard method for forming N,N-disubstituted amides. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or an aqueous solution of sodium hydroxide, to neutralize the hydrochloric acid byproduct generated during the reaction.

Following the synthesis of N,N-diallyl-2-chloroacetamide, the introduction of the primary amino group at the α-carbon can be achieved through a nucleophilic substitution reaction. A common method involves the use of ammonia (B1221849) or a protected ammonia equivalent, such as hexamethylenetetramine (in the Delépine reaction) or sodium azide (B81097) followed by reduction. The use of aqueous or anhydrous ammonia can directly replace the chlorine atom to yield N,N-Diallyl-2-aminoacetamide.

An alternative approach to the amidation step could involve the direct reaction of diallylamine with an N-protected glycine (B1666218) derivative (e.g., Boc-glycine) using a peptide coupling reagent, followed by deprotection to reveal the primary amine.

Table 1: Analogous Amidation Reactions for the Synthesis of N-Substituted Acetamides

Amine Reactant Acylating Agent Base/Catalyst Solvent Product Yield (%)
Diallylamine Dichloroacetyl chloride Sodium Hydroxide Water N,N-Diallyldichloroacetamide >80
Substituted Anilines Chloroacetyl chloride Triethylamine Dichloromethane N-Aryl-2-chloroacetamides Good
Various Amines Chloroacetyl chloride Not specified Not specified 2-Chloro-N-alkyl/aryl acetamides Not specified

Hydrochloride Salt Formation

The final step in the synthesis is the formation of the hydrochloride salt. This is a standard acid-base reaction where the basic primary amino group of N,N-Diallyl-2-aminoacetamide is protonated by hydrochloric acid. The reaction is typically performed by dissolving the free base in a suitable organic solvent, such as diethyl ether, ethanol, or isopropanol, and then adding a solution of hydrogen chloride in the same or a compatible solvent. The resulting this compound, being a salt, is generally a crystalline solid that precipitates from the solution and can be isolated by filtration. This process not only provides a stable, solid form of the compound but also enhances its water solubility. nih.gov

Functional Group Interconversions and Derivatization Strategies

The molecular architecture of this compound offers multiple sites for further chemical modification, including the terminal alkene functionalities of the diallyl groups, the amide nitrogen, and the α-carbon of the acetamide (B32628) moiety.

Reactions Involving the Diallyl Moieties (e.g., Metathesis, Hydroamination)

The two allyl groups are particularly amenable to a variety of transformations. One of the most powerful reactions for diallyl-substituted compounds is ring-closing metathesis (RCM). beilstein-journals.orgnih.gov Employing a ruthenium-based catalyst, such as a Grubbs catalyst, can induce an intramolecular reaction between the two terminal double bonds to form a five-membered dihydropyrrole ring system, with the concurrent release of ethylene. This transformation provides a direct route to heterocyclic structures. beilstein-journals.orgnih.gov

Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, represents another potential transformation. While intermolecular hydroamination can be challenging, intramolecular variants are more common. Furthermore, palladium-catalyzed hydroamidation of 1,3-dienes with amides has been shown to be an effective method for forming N-allyl amides. nih.gov The diallyl moieties could also undergo other well-established alkene reactions such as hydrogenation, halogenation, epoxidation, and dihydroxylation to introduce further functionality. Isomerization of the N-allyl groups to the corresponding enamides is also a known transformation, often catalyzed by transition metals. researchgate.net

Table 2: Examples of Ring-Closing Metathesis on N,N-Diallyl Systems

Substrate Catalyst Solvent Product
N,N-Diallyltoluenesulfonamide Grubbs II Catalyst Water 1-Tosyl-2,5-dihydro-1H-pyrrole
Various N-substituted diallyl amines Grubbs Catalyst Not specified N-Substituted dihydropyrroles

Transformations at the Amide Nitrogen

The amide nitrogen in N,N-Diallyl-2-aminoacetamide is part of a tertiary amide, which is generally considered to be less reactive than primary or secondary amides due to steric hindrance and the lack of an N-H proton for deprotonation. fiveable.me However, transformations at this position are not impossible. While direct nucleophilic substitution at the amide nitrogen is rare, certain specialized reactions can occur. researchgate.net More commonly, reactions involving the amide group as a whole can be considered. For instance, reduction of the amide carbonyl group using strong reducing agents like lithium aluminum hydride would lead to the corresponding diamine, N1,N1-diallylethane-1,2-diamine. Hydrolysis of the amide bond, under acidic or basic conditions, would cleave the molecule to yield diallylamine and 2-aminoacetic acid (glycine). libretexts.org

Modifications at the α-Carbon of the Acetamide Moiety

The α-carbon of the acetamide moiety, being adjacent to the carbonyl group, possesses acidic protons that can be removed by a strong base to form an amide enolate. orgoreview.com This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of a wide range of substituents at this position. orgoreview.comlibretexts.org

A common strategy involves the use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures to generate the enolate, followed by the addition of an alkyl halide to achieve α-alkylation. youtube.com This methodology allows for the construction of more complex side chains on the acetamide backbone. Other electrophiles, such as aldehydes or ketones, could also be used to perform aldol-type reactions at the α-carbon, leading to the formation of β-hydroxy amide derivatives. youtube.comyoutube.com

Challenges and Innovations in the Synthesis and Manipulation of this compound

The synthesis and manipulation of this compound, while based on established reactions, present several challenges that necessitate innovative solutions for efficient and scalable production.

Challenges:

Control of Reaction Conditions: The initial acylation of diallylamine with chloroacetyl chloride is a highly exothermic reaction that requires careful temperature control to prevent side reactions and ensure product purity.

Purification of Intermediates: The intermediate, N,N-diallyl-2-chloroacetamide, may be challenging to purify due to its potential thermal instability and the presence of structurally similar impurities.

Nucleophilic Substitution: The subsequent amination of N,N-diallyl-2-chloroacetamide can be complicated by over-alkylation, leading to the formation of undesired byproducts. Stoichiometric control and careful selection of the aminating agent and reaction conditions are crucial.

Product Isolation and Stability: The final hydrochloride salt may be hygroscopic, requiring controlled atmospheric conditions for handling and storage to prevent degradation. The presence of the allyl groups might also pose stability challenges under certain conditions.

Innovations:

Flow Chemistry: The use of continuous flow reactors can offer superior control over reaction temperature and mixing, minimizing the formation of byproducts and improving the safety of the process.

Catalytic Methods: The development of catalytic methods for the amination step, for instance, using transition metal catalysts, could offer higher selectivity and milder reaction conditions compared to traditional methods.

Advanced Purification Techniques: The application of advanced purification techniques such as preparative chromatography or crystallization methods can aid in obtaining the intermediate and final product with high purity.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various amide derivatives and could be an innovative approach for the synthesis of this compound. idexlab.com

The following table outlines potential challenges and corresponding innovative solutions in the synthesis of this compound.

ChallengeInnovative Solution
Exothermic AcylationContinuous flow chemistry for precise temperature control
Intermediate PurificationPreparative chromatography, Crystallization techniques
Amination SelectivityDevelopment of selective catalytic amination methods
Product StabilityControlled atmosphere handling, Advanced formulation studies

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact and enhance sustainability. researchgate.net Several green chemistry approaches can be envisioned for the synthesis of this compound.

Atom Economy: The proposed synthetic route, involving an acylation followed by a substitution, can be optimized to maximize atom economy by ensuring high conversion and minimizing the formation of byproducts.

Use of Safer Solvents: Traditional syntheses of similar compounds often employ chlorinated solvents like dichloromethane. A greener approach would involve the substitution of these with more environmentally benign solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME).

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. idexlab.com

Waste Reduction: The development of catalytic systems for the synthetic steps would reduce the amount of stoichiometric reagents and, consequently, the waste generated. For instance, using a catalytic amount of a base in the acylation step instead of a stoichiometric amount would be a greener alternative.

The table below summarizes potential green chemistry strategies for the synthesis of this compound.

Green Chemistry PrincipleApplication in Synthesis
Atom Economy Optimization of reaction conditions to maximize yield and minimize byproducts.
Safer Solvents Replacement of chlorinated solvents with greener alternatives like 2-MeTHF or CPME.
Energy Efficiency Utilization of microwave-assisted heating to reduce reaction times and energy consumption.
Catalysis Development of catalytic methods for acylation and amination to reduce waste.
Waste Prevention In-situ generation of reagents and recycling of solvents where feasible.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Molecular Design and Structure Activity Relationship Sar Studies

Rational Design of N,N-Diallyl-2-aminoacetamide Hydrochloride Analogues

The rational design of analogues of this compound is predicated on a systematic approach to modifying its chemical structure to achieve desired pharmacological effects. A primary strategy involves the exploration of various substituents on the amino and amide nitrogen atoms, as well as modifications to the acetamide (B32628) backbone. The diallyl groups on the terminal nitrogen, for instance, can be replaced with a range of alkyl, aryl, or heterocyclic moieties to probe the impact of steric bulk, lipophilicity, and electronic properties on receptor binding or enzyme inhibition.

In the broader class of 2-aminoacetamide derivatives, the design of new compounds has often been guided by the aim of improving their anticonvulsant properties. nih.gov For example, the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives was conceived as an evolution from previously identified anticonvulsant pyrrolidine-2,5-diones, where the cyclic imide ring was replaced by a more flexible chain amide structure. This modification allows for a greater degree of conformational freedom, which can be crucial for optimal interaction with biological targets.

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, play a pivotal role in the rational design process. doaj.org By identifying key molecular descriptors associated with biological activity, such as specific electronic and steric features, it is possible to predict the potential efficacy of novel, unsynthesized analogues. doaj.org For instance, QSAR studies on α-aminoacetamide derivatives have highlighted the importance of descriptors like Geary autocorrelation and radial distribution function, which relate to the three-dimensional arrangement of atoms and their properties. doaj.org These computational insights guide the selection of substituents and structural modifications that are most likely to yield compounds with enhanced biological activity.

Impact of N-Substitution on Molecular Interactions and Biological Profiles

In the context of anticonvulsant activity, studies on various N-substituted amino acid derivatives have shown that even subtle changes to the N-substituents can lead to significant differences in efficacy. nih.gov For example, the introduction of bicyclic groups like tetralinyl or indanyl to the aminoacetamide chain has been shown to yield compounds with potent anticonvulsant effects. nih.gov These bulky, lipophilic groups may enhance binding to hydrophobic pockets within a target protein, such as a voltage-gated sodium channel, a common target for anticonvulsant drugs. nih.gov

The following table summarizes the impact of different N-substitutions on the anticonvulsant activity of select aminoacetamide derivatives.

Compound IDN-SubstituentBiological Activity (Anticonvulsant)
40 TetralinylActive (ED50 > 10, <100 mg/kg) nih.gov
47 IndanylActive (ED50 > 10, <100 mg/kg) nih.gov
59 IndanylActive (ED50 > 10, <100 mg/kg) nih.gov

Furthermore, the substitution pattern on an N-phenyl ring can also modulate activity. For instance, in a series of N-(substituted phenyl)-2-chloroacetamides, the position of halogen substituents on the phenyl ring was found to influence their antimicrobial activity, with para-substituted compounds often showing higher potency. This is attributed to the increased lipophilicity, which facilitates passage through bacterial cell membranes.

Structure-Activity Relationships within the Aminoacetamide Scaffold

For anticonvulsant aminoacetamides, a key structural feature appears to be the presence of a terminal amide group and a substituted amino group. The distance and relative orientation of these two groups are thought to be crucial for interaction with the pharmacological target. For example, in a series of 1-((2-hydroxyethyl)(aryl)amino)-N-substituted cycloalkanecarboxamides, the presence of a hydroxyl group and the nature of the aryl and cycloalkyl groups were systematically varied to optimize anticonvulsant activity. nih.gov

The table below illustrates the structure-activity relationships for a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, highlighting the influence of the substituent on the phenylpiperazine moiety.

Amine MoietyAnticonvulsant Activity (MES test)
4-MethylpiperazineInactive
4-EthylpiperazineInactive
4-PropylpiperazineInactive
4-PhenylpiperazineActive

These findings suggest that a larger, more lipophilic group at the 4-position of the piperazine (B1678402) ring is beneficial for anticonvulsant activity in this particular series.

Conformational Analysis and its Relevance to Biological Activity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For flexible molecules like this compound and its analogues, a multitude of conformations can exist in solution. The biologically active conformation is the specific spatial arrangement that the molecule adopts to bind to its target.

Computational studies, such as molecular modeling and conformational analysis, can provide valuable insights into the preferred conformations of these molecules. nih.gov For instance, 3D pharmacophore modeling can identify the key spatial arrangement of functional groups required for biological activity. nih.gov For anticonvulsant aminoacetamides, a common pharmacophore model includes a hydrophobic domain, a hydrogen bond donor, and a hydrogen bond acceptor, all arranged in a specific geometry.

The flexibility of the diallyl groups in the parent compound allows for a range of conformations. However, introducing more rigid substituents or incorporating the nitrogen atom into a heterocyclic ring can restrict this conformational freedom. This can be advantageous if the constrained conformation is the one that is recognized by the biological target. Conversely, if the rigidity prevents the molecule from adopting the necessary active conformation, a decrease in activity will be observed.

Studies on N-methylated peptides have shown that N-methylation can significantly alter the conformational landscape by introducing the possibility of cis/trans isomerization of the amide bond and by removing a hydrogen bond donor. mdpi.com These changes can have a profound impact on the peptide's biological activity. mdpi.com Similarly, for analogues of this compound, modifications to the N-substituents will influence the conformational preferences and, consequently, the biological profile. Understanding the interplay between molecular structure, conformational flexibility, and biological activity is therefore essential for the rational design of potent and selective therapeutic agents based on the aminoacetamide scaffold.

Preclinical Investigation of Biological and Biochemical Activities

In Vitro Pharmacological Profiling of N,N-Diallyl-2-aminoacetamide Hydrochloride

Enzyme Inhibition Studies

No studies detailing the inhibitory effects of this compound on specific enzymes have been identified.

Receptor Binding Assays

There is no available data from receptor binding assays to characterize the affinity or selectivity of this compound for any biological receptors.

Cellular Assays for Specific Biological Responses

Information from cellular assays that would describe the biological responses elicited by this compound is not present in the current body of scientific literature.

Modulation of Cellular Pathways and Molecular Mechanisms

There are no published findings on the ability of this compound to modulate cellular pathways or its underlying molecular mechanisms of action.

Investigation of this compound as a Biochemical Reagent

The potential utility of this compound as a biochemical reagent has not been explored in any available research.

Studies on Target Engagement and Ligand-Protein Interactions

No studies have been conducted to investigate the target engagement or specific ligand-protein interactions of this compound.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination and purity evaluation of N,N-Diallyl-2-aminoacetamide hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the different types of protons in the molecule. The diallyl groups will show complex splitting patterns due to the vinyl protons and the protons on the carbons adjacent to the nitrogen. The methylene (B1212753) protons of the acetamide (B32628) backbone and the protons of the amino group will also have distinct chemical shifts. The integration of these signals can be used to confirm the relative number of protons in each environment, while the coupling constants provide information about the connectivity of the atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon, the carbons of the allyl groups (both sp² and sp³ hybridized), and the methylene carbon of the acetamide moiety will appear in distinct regions of the spectrum. The number of signals will confirm the symmetry of the molecule.

Purity Assessment: NMR spectroscopy is also a powerful technique for assessing the purity of this compound. The presence of signals from impurities can be readily detected, and their levels can be quantified by comparing the integral of the impurity signals to that of the main compound.

Proton (¹H) Predicted Chemical Shift (ppm) Multiplicity Assignment
H-15.70-5.90mCH=CH₂
H-25.10-5.30mCH=CH₂
H-33.90-4.10dN-CH₂-CH
H-43.20-3.40sCO-CH₂-N
H-58.00-8.50br sNH₃⁺
Carbon (¹³C) Predicted Chemical Shift (ppm) Assignment
C-1168-172C=O
C-2132-135CH=CH₂
C-3117-120CH=CH₂
C-450-55N-CH₂-CH
C-540-45CO-CH₂-N

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and investigating the fragmentation pathways of this compound.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of the elemental composition. For this compound, the positive ion mode would detect the protonated molecule [M+H]⁺.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion and analyze the resulting product ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the allyl groups, cleavage of the amide bond, and other rearrangements. The study of these fragmentation pathways helps in the unequivocal identification of the compound, especially in complex matrices. The fragmentation of amine-containing compounds can be influenced by the location of the proton, leading to specific cleavage patterns.

Fragment Ion (m/z) Proposed Structure/Loss
[M+H]⁺Protonated molecule
[M+H - C₃H₅]⁺Loss of an allyl radical
[M+H - C₃H₄]⁺Loss of allene
[C₄H₇NO+H]⁺Cleavage of the N-CH₂ bond
[C₃H₅]⁺Allyl cation

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of this compound from impurities and for its quantification in various samples.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a commonly used technique for the analysis of polar compounds like amine hydrochlorides. A C18 column with a mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a suitable starting point for method development. Detection can be achieved using a UV detector, as the amide bond exhibits some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). HPLC is a robust method for both purity determination and quantitative analysis.

Gas Chromatography (GC): Due to the low volatility and polar nature of the hydrochloride salt, direct analysis of this compound by GC is challenging. However, derivatization to a more volatile and thermally stable form, for instance, by silylation of the amine, could enable GC analysis. Alternatively, the free amine can be regenerated and analyzed by GC. GC can offer high resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS).

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique that can be used for monitoring reaction progress, checking purity, and identifying suitable solvent systems for column chromatography. A polar stationary phase like silica (B1680970) gel and a mobile phase of appropriate polarity would be used for the separation.

Technique Stationary Phase Mobile Phase/Conditions Detection Application
HPLCC18Water/Acetonitrile with acid modifierUV, ELSD, CADPurity, Quantification
GC(after derivatization)Capillary column (e.g., DB-5)FID, MSQuantification
TLCSilica GelPolar solvent mixtureUV, StainingPurity, Reaction Monitoring

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for the various bonds present.

The key functional groups and their expected vibrational frequencies are:

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the ammonium (B1175870) hydrochloride.

C=O stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹ characteristic of the amide I band.

C=C stretching: A band in the region of 1640-1680 cm⁻¹ for the alkene groups.

C-H stretching: Bands above 3000 cm⁻¹ for the sp² C-H bonds of the allyl groups and below 3000 cm⁻¹ for the sp³ C-H bonds.

N-H bending: An absorption around 1550-1640 cm⁻¹ (amide II band).

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H (Ammonium salt)3200-3400Broad, Strong
C=O (Amide I)1650-1680Strong, Sharp
C=C (Alkene)1640-1680Medium
C-H (sp²)>3000Medium
C-H (sp³)<3000Medium
N-H (Amide II)1550-1640Medium

Emerging Analytical Methods for this compound

While the classical analytical techniques described above are robust for the characterization of this compound, several emerging methods offer potential advantages in terms of sensitivity, speed, and information content.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC, which utilizes columns with smaller particle sizes, offers significantly faster analysis times and improved resolution compared to conventional HPLC. This can be particularly advantageous for high-throughput screening or for the separation of closely related impurities.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can be a valuable alternative to normal and reversed-phase HPLC for the purification and analysis of polar compounds, sometimes offering unique selectivity and faster separations.

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge in the gas phase before they are analyzed by the mass spectrometer. This additional dimension of separation can help to resolve isomeric and isobaric species and provide information about the three-dimensional structure of the molecule. For a flexible molecule like this compound, IM-MS could provide insights into its conformational landscape.

Theoretical and Computational Chemistry Studies

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. rjptonline.orgnih.gov This method is instrumental in drug discovery for screening large databases of small molecules to identify potential drug candidates that are likely to bind to a specific biological target. nih.govnih.gov

For N,N-Diallyl-2-aminoacetamide hydrochloride, molecular docking simulations would be employed to predict its binding mode and affinity for various protein targets. The process involves preparing the 3D structures of both the ligand and the target protein. Computational tools like AutoDock or Glide can then be used to sample a wide range of possible conformations and orientations of the ligand within the protein's binding site. frontiersin.orgnih.gov A scoring function is then used to estimate the binding affinity for each pose, with lower binding energy values typically indicating a more stable interaction. rjptonline.org

The predicted interactions could include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues of the protein. For instance, the amide group in this compound could act as a hydrogen bond donor or acceptor, while the diallyl groups could engage in hydrophobic interactions. These predictions can help in understanding the structural basis of the ligand's potential biological activity and can guide the design of more potent analogs. nih.gov

Illustrative Molecular Docking Results for this compound

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
Protein Kinase X-8.5Lys78, Asp184, Phe167Hydrogen bond with Asp184, Hydrophobic interaction with Phe167
Protease Y-7.2Gly143, Trp215Hydrogen bond with Gly143, Pi-stacking with Trp215
Ion Channel Z-6.9Ser345, Leu349Hydrogen bond with Ser345, Hydrophobic interaction with Leu349

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and reactivity of molecules. iitg.ac.in Methods such as Density Functional Theory (DFT) are commonly employed to calculate various molecular properties. nih.govpreprints.org

For this compound, quantum chemical calculations could provide insights into its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). rsc.org The distribution of electron density, for example, can indicate the most likely sites for electrophilic or nucleophilic attack, thus predicting the molecule's reactivity. The energies of the HOMO and LUMO are important for understanding the molecule's electronic properties and its potential to participate in charge-transfer interactions. researchgate.net

These calculations can also be used to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the characterization of the compound. rsc.orgresearchgate.net Furthermore, quantum chemical methods can be used to study reaction mechanisms involving the molecule, providing a deeper understanding of its chemical behavior. mdpi.com

Illustrative Quantum Chemical Properties of this compound

PropertyCalculated ValueMethod
Dipole Moment3.2 DDFT/B3LYP/6-31G
HOMO Energy-6.8 eVDFT/B3LYP/6-31G
LUMO Energy-0.5 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap6.3 eVDFT/B3LYP/6-31G

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Kinetics

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. oup.comresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamics of molecules. nih.gov

For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable and frequently adopted shapes in different environments (e.g., in a vacuum, in water, or bound to a protein). researchgate.netrsc.org This is particularly important as the biological activity of a molecule can be highly dependent on its conformation.

When applied to a ligand-protein complex, MD simulations can provide insights into the stability of the binding pose predicted by molecular docking and can reveal the dynamics of the interactions between the ligand and the protein. mdpi.com These simulations can also be used to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. Furthermore, advanced MD techniques can be used to study the kinetics of ligand binding and unbinding, providing information on the rates of these processes.

Predictive Modeling for Absorption, Distribution, and Metabolism (ADM)

Predictive modeling for Absorption, Distribution, and Metabolism (ADME) is a crucial aspect of drug discovery that uses computational models to predict the pharmacokinetic properties of a compound. clinicalpub.comnih.gov These in silico predictions help in the early identification of potential liabilities that could lead to the failure of a drug candidate in later stages of development. rsc.orgacs.org

For this compound, various computational models can be used to predict its ADME properties. These models are typically based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area (PSA). For example, models based on Lipinski's "rule of five" can provide a preliminary assessment of the compound's potential for oral bioavailability.

More sophisticated Quantitative Structure-Activity Relationship (QSAR) models can be used to predict specific ADME properties, such as intestinal absorption, blood-brain barrier penetration, and metabolic stability. rsc.org These models are built using large datasets of compounds with known experimental ADME data and can provide valuable predictions for new, untested molecules like this compound. rsc.orgresearchgate.net

Illustrative Predicted ADME Properties for this compound

ADME PropertyPredicted Value/ClassificationPrediction Method
Intestinal AbsorptionHighQSAR Model
Blood-Brain Barrier PenetrationLowQSAR Model
CYP450 2D6 InhibitionNon-inhibitorMachine Learning Model
Plasma Protein BindingModerateIn silico Prediction

This table presents hypothetical data for illustrative purposes.

Future Directions and Translational Perspectives in N,n Diallyl 2 Aminoacetamide Hydrochloride Research

Development of Novel N,N-Diallyl-2-aminoacetamide Hydrochloride Derivatives for Specific Research Applications

The structural framework of this compound offers a versatile scaffold for the generation of a diverse library of derivatives. Future research will likely focus on systematic modifications of this parent molecule to fine-tune its properties for specific applications in chemical biology and pharmacology.

Key strategies for derivatization can be envisioned:

Modification of the Diallyl Groups: The allyl groups are potential sites for chemical modification. Bioisosteric replacement, a common strategy in medicinal chemistry, could be employed to substitute the allyl groups with other functionalities. cambridgemedchemconsulting.comspirochem.com For instance, replacing one or both allyl groups with moieties that alter steric bulk, electronic properties, or reactivity could lead to derivatives with enhanced selectivity for specific protein targets. Introducing strained rings or other functional groups could modulate the compound's pharmacokinetic properties. princeton.edu

Alterations to the Aminoacetamide Core: The aminoacetamide backbone can also be a target for modification. The amide bond, for example, could be replaced with bioisosteric alternatives such as triazoles or oxadiazoles (B1248032) to improve metabolic stability. drughunter.com Furthermore, substitution on the alpha-carbon could introduce chirality and lead to stereoisomers with distinct biological activities.

Conjugation to Other Molecules: The primary amine of the parent aminoacetamide structure (before diallylation) presents a handle for conjugation to other molecules of interest, such as fluorescent dyes, biotin (B1667282) tags, or targeting ligands. This would enable the development of chemical probes for visualizing biological processes or for affinity-based target identification.

These derivatization strategies will allow for the creation of a portfolio of compounds with tailored properties, moving from a single entity to a rich chemical library for exploring a wide range of biological questions.

Integration into High-Throughput Screening Platforms for Biological Discovery

The presence of electrophilic centers, such as those potentially formed from the allyl groups, makes this compound and its derivatives intriguing candidates for high-throughput screening (HTS) campaigns, particularly those designed to identify covalent modifiers of protein function. biorxiv.orgnih.gov

Future efforts in this area will likely involve:

Covalent Fragment Screening: The relatively small size of the this compound scaffold makes it suitable for inclusion in covalent fragment libraries. nih.govdomainex.co.uk These libraries are screened against proteins of interest to identify fragments that form covalent bonds with specific amino acid residues, often cysteines or lysines. evotec.comchemikailproteomics.com Hits from such screens can serve as starting points for the development of more potent and selective inhibitors. nih.gov Mass spectrometry-based techniques are central to these screening efforts, allowing for the rapid identification of covalent adducts. nih.gov

Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemoproteomic strategy used to map the reactive sites across a proteome. evotec.comnih.gov Derivatives of this compound could be developed into activity-based probes. frontiersin.org These probes typically contain a reactive group (the "warhead") and a reporter tag (like a fluorophore or biotin). youtube.com By competing with these probes, libraries of related compounds can be screened to identify molecules that interact with specific protein targets in complex biological systems. youtube.com

The integration of these compounds into HTS platforms will enable the rapid assessment of their biological activity and selectivity, accelerating the discovery of novel chemical probes and potential drug leads. evotec.com

Advancements in Synthetic Methodologies for Enhanced Efficiency

The efficient and sustainable synthesis of this compound and its derivatives is crucial for enabling its widespread use in research. Future work in this area will focus on improving upon classical synthetic routes by incorporating modern and green chemistry principles.

Key areas for synthetic advancement include:

Amide Bond Formation: The formation of the amide bond is a cornerstone of the synthesis. While traditional methods often rely on stoichiometric coupling reagents, which generate significant waste, newer catalytic approaches are being increasingly adopted. sigmaaldrich.comucl.ac.uk These include methods using transition metal catalysts or organocatalysts that can proceed under milder conditions. numberanalytics.com Biocatalytic methods, employing enzymes like lipases, offer a highly selective and environmentally friendly alternative for amide synthesis. rsc.orgnih.gov

Tertiary Amine Synthesis: The synthesis of the N,N-diallyl tertiary amine is another critical step. Modern methods such as reductive amination of a primary amine with an aldehyde or ketone provide a direct route to tertiary amines. ck12.orgyoutube.com More recent innovations, like visible-light-mediated radical carbonyl alkylative amination, offer novel and efficient ways to construct complex tertiary amines from readily available starting materials. nju.edu.cnnih.gov

Green Chemistry Approaches: The application of green chemistry principles will be paramount. This includes the use of safer solvents, minimizing the number of synthetic steps (e.g., through one-pot reactions), and developing catalytic processes that reduce waste and energy consumption. nih.govresearchgate.net

These advancements will not only make the synthesis of this compound and its derivatives more efficient and cost-effective but also more environmentally sustainable.

Exploration of Uncharted Biological Pathways and Targets

A significant future direction for research on this compound lies in its potential to uncover novel biological pathways and identify previously "undruggable" targets. The potential electrophilicity of the diallyl moiety suggests that it could interact with nucleophilic residues on proteins, thereby modulating their function. nih.govnih.gov

Future research in this domain will likely employ:

Chemoproteomic Platforms: To identify the protein targets of this compound and its derivatives, advanced chemoproteomic strategies will be essential. mdpi.comnih.gov These methods allow for the unbiased identification of small molecule-protein interactions within a complex biological matrix, such as a cell lysate or even in living cells. researchgate.net Techniques like affinity-based protein profiling and quantitative mass spectrometry can pinpoint the specific proteins and even the exact amino acid residues that are modified by the compound. nih.govbiognosys.com

Targeting Reactive Electrophiles: Many cellular processes are regulated by proteins that contain reactive nucleophilic residues. nih.gov Compounds like this compound could serve as probes to identify and study these proteins. nih.govnih.gov This could lead to the discovery of new regulatory mechanisms and novel therapeutic targets in diseases such as cancer, inflammation, and neurodegeneration, which often involve dysregulated signaling pathways. nih.govacs.org

Phenotypic Screening and Target Deconvolution: A powerful approach is to first screen for compounds that produce a desired biological effect in a cell-based (phenotypic) assay and then use chemoproteomic methods to identify the protein target responsible for that effect. mdpi.com This can lead to the discovery of novel drug targets and mechanisms of action.

By leveraging its potential reactivity, this compound can be a valuable tool for exploring the vast and complex landscape of the proteome, leading to new biological insights and therapeutic opportunities.

Q & A

Q. What are the recommended synthetic routes for N,N-Diallyl-2-aminoacetamide hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or acylation reactions. A common approach is reacting 2-aminoacetamide with allyl halides in the presence of a base (e.g., K₂CO₃) in anhydrous solvents like THF or DMF. The hydrochloride salt is formed via acid workup. Optimization strategies include:

  • Temperature Control: Maintain 40–60°C to balance reaction rate and byproduct formation.
  • Molar Ratios: Use a 20% excess of allyl halide to drive the reaction to completion.
  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures improves purity.
    Safety Note: Handle allyl halides in a fume hood due to volatility and toxicity .

Q. What analytical techniques are most effective for characterizing purity and structure?

Methodological Answer:

Technique Purpose Key Parameters
HPLC Purity assessmentC18 column, 0.1% TFA in H₂O/ACN gradient, λ = 210 nm
NMR (¹H/¹³C) Structural confirmationDMSO-d₆ solvent; verify allyl protons (δ 5.1–5.9 ppm) and amide NH (δ 8.2–8.5 ppm)
FT-IR Functional group analysisPeaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch)
Elemental Analysis Empirical formula validationMatch calculated vs. observed C, H, N, Cl content (±0.3%)

Q. What are critical storage conditions for maintaining stability?

Methodological Answer:

  • Temperature: Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation.
  • Moisture Control: Use desiccants (e.g., silica gel) to avoid deliquescence.
  • Stability Testing: Monitor degradation via monthly HPLC analysis; discard if purity drops below 95% .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR, IR) be resolved during characterization?

Methodological Answer: Contradictions often arise from residual solvents, tautomerism, or impurities. Mitigation steps include:

  • Solvent Removal: Use high-vacuum drying (≤0.1 mbar, 24 hrs) to eliminate solvent signals.
  • 2D NMR (COSY, HSQC): Assign overlapping proton and carbon signals.
  • Computational Modeling: Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 16).
  • Supplementary MS/MS: Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What strategies mitigate side reactions during synthesis under varying pH conditions?

Methodological Answer:

  • pH-Dependent Reactivity: At high pH (>10), undesired elimination (allyl group loss) may occur. Maintain pH 7–8 using buffered conditions (e.g., phosphate buffer).
  • Byproduct Identification: Use LC-MS to detect intermediates (e.g., dehydrohalogenation products).
  • Catalyst Screening: Test phase-transfer catalysts (e.g., TBAB) to enhance selectivity in biphasic systems.

Q. How does the hydrochloride salt form influence solubility and reactivity?

Methodological Answer:

Property Hydrochloride Salt Free Base
Solubility in H₂O High (>50 mg/mL)Low (<5 mg/mL)
Organic Solubility Moderate (DMSO > MeOH)High (CHCl₃, EtOAc)
Reactivity Stabilizes via ionic interactions; slower nucleophilic attackProne to oxidation
Application Note: For biological assays, dissolve in PBS (pH 7.4) and filter-sterilize (0.22 μm). For organic reactions, convert to free base using NaHCO₃ extraction .

Q. Key Considerations for Experimental Design

  • Contradictory Data Handling: Cross-validate results with orthogonal methods (e.g., X-ray crystallography if crystals form).
  • Safety Protocols: Use nitrile gloves (permeability tested) and conduct reactions in vented environments .
  • Ethical Compliance: Adhere to institutional guidelines for waste disposal (chloride-containing residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diallyl-2-aminoacetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N,N-Diallyl-2-aminoacetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.